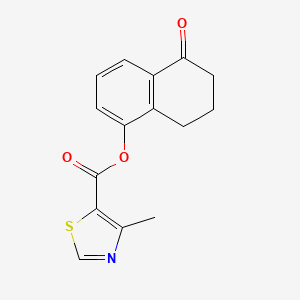
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine, also known as MPMP, is a heterocyclic compound that belongs to the class of morpholines. This compound has gained significant attention due to its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It also activates certain receptors, such as the mu-opioid receptor, which is responsible for the analgesic effects of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine.
Biochemical and Physiological Effects:
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It also exhibits antitumor activity by inhibiting the proliferation of cancer cells. Moreover, it has been found to have a neuroprotective effect by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is its wide range of biological activities, which make it an ideal candidate for use in various research studies. However, one of the limitations of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for research on 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. One area of research could focus on elucidating the mechanism of action of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. Another area of research could focus on developing more efficient and cost-effective synthesis methods for 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine. Additionally, further studies could be conducted to explore the potential applications of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine in other fields, such as drug discovery and development.
Métodos De Síntesis
The synthesis of 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine involves the reaction of 2-methyl-4-(pyridin-4-ylmethyl)morpholine with phenylmagnesium bromide. The reaction takes place in the presence of a catalyst, such as copper iodide. The product obtained is then purified through column chromatography to obtain pure 2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine.
Aplicaciones Científicas De Investigación
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. These properties make it an ideal candidate for use in various research studies.
Propiedades
IUPAC Name |
2-methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14-11-19(12-15-7-9-18-10-8-15)17(13-20-14)16-5-3-2-4-6-16/h2-10,14,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEXIMKQCJVMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C2=CC=CC=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenyl-4-(pyridin-4-ylmethyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


![N-[2-fluoro-5-(furan-2-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7586223.png)
![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![4-[(2,6-dimethylthiomorpholin-4-yl)methyl]-N-methylbenzamide](/img/structure/B7586243.png)


![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)
